Stereochemical Impact on MK2 Potency
In a seminal MK2 inhibitor series, the specific stereochemistry provided by the spirocyclic core was critical. The racemic spiro-3-piperidyl analog of a derivative showed an IC50 of 7.6 nM against MK2, which was markedly lower than the less-enantiopure or misconfigured regioisomers [1]. The separation of enantiomers revealed the more active (S)-enantiomer had an IC50 of 2.5 nM, whereas the (R)-enantiomer was significantly less active (91 nM) [1]. This 36-fold difference in potency is a direct consequence of the spirocyclic scaffold's fixed three-dimensional orientation, a feature absent in non-spiro piperidine-pyridine alternatives.
| Evidence Dimension | MK2 enzymatic inhibition (IC50, IMAP assay) |
|---|---|
| Target Compound Data | 2.5 nM for (S)-spiro-3-piperidyl derivative |
| Comparator Or Baseline | 91 nM for (R)-spiro-3-piperidyl derivative |
| Quantified Difference | 36-fold potency increase for the active (S)-enantiomer |
| Conditions | Human MK2 IMAP kinase assay |
Why This Matters
This demonstrates that the spirocyclic scaffold's conformational rigidity leads to pronounced stereochemical discrimination, a critical quality for procuring a defined scaffold for structure-based drug design.
- [1] PMC Table 6: Spiro-piperidines from Merck Research Laboratories. IC50 data for compounds 52, (S)-55, (R)-52. PMC4850115. View Source
